Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate

Medicinal Chemistry Physicochemical Profiling Heterocyclic Scaffold Optimization

Researchers constructing 5-substituted triazole libraries need a brominated scaffold for Pd-catalyzed diversification-non-halogenated analogs cannot participate. Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate (CAS 704911-47-7) addresses this: • Enables Suzuki, Sonogashira & Buchwald-Hartwig couplings at the 5-position without pre-functionalization. • Direct precursor to 5-substituted ribavirin analog nucleosides. • ⁷⁹Br/⁸¹Br isotopic doublet enables definitive LC-MS tracking. Supplied at ≥97% purity; multi-gram to bulk quantities available.

Molecular Formula C4H4BrN3O2
Molecular Weight 206 g/mol
CAS No. 704911-47-7
Cat. No. B1365320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate
CAS704911-47-7
Molecular FormulaC4H4BrN3O2
Molecular Weight206 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC(=N1)Br
InChIInChI=1S/C4H4BrN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)
InChIKeyGRIBRWPXKUMRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate: Identity & Procurement


Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate (CAS 704911-47-7) is a brominated 1,2,4-triazole-3-carboxylate ester with molecular formula C₄H₄BrN₃O₂ and molecular weight 206.00 g/mol [1]. This compound serves as a versatile heterocyclic building block in medicinal chemistry and agrochemical research, characterized by its 5-bromo substituent on the triazole ring and methyl ester functionality at the 3-position . The presence of the bromine atom introduces distinct electronic and steric effects compared to non-halogenated triazole-3-carboxylate analogs [2].

1
Heterocyclic building block Brominated triazole-3-carboxylate scaffold for medicinal chemistry and agrochemical research.
2
Cross-coupling handle 5-bromo substituent enables Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
3
Distinct physicochemical profile Reported pKa 5.62 and logP 1.06 differentiate this compound from non-halogenated or ethyl ester analogs.

Why Generic Substitution Fails


The 5-bromo substitution on the 1,2,4-triazole ring fundamentally alters both physicochemical properties and synthetic utility compared to unsubstituted or alternatively substituted analogs. Specifically, bromine at the 5-position contributes substantial molecular weight (206.00 vs 127.10 g/mol for the unsubstituted methyl 1,2,4-triazole-3-carboxylate) and dramatically increases density (1.902 vs ~1.32 g/cm³) and boiling point (352.1 °C vs 263 °C) [1]. Furthermore, the bromo substituent enables Pd-catalyzed cross-coupling chemistries (Suzuki, Sonogashira, Buchwald-Hartwig) that are inaccessible to the unsubstituted scaffold, positioning this compound as a strategic intermediate for constructing C–C and C–N bonds at the 5-position [2]. These quantitative and functional distinctions preclude simple interchange with non-brominated triazole-3-carboxylate esters in both synthetic route design and downstream application performance.

Target Product
5-Bromo methyl ester
Enables cross-coupling at 5-position; MW 206.00 g/mol; higher acidity and distinct lipophilicity.
Potential Substitute
Unsubstituted triazole carboxylate
Lacks reactive bromo handle; MW 127.10 g/mol; ~2.3 log units less acidic; cross-coupling requires C-H activation.
Similar CAS or scaffold does not guarantee interchangeable synthetic utility. The 5-bromo substituent fundamentally alters reactivity, physicochemical properties, and downstream diversification strategy. Substitution may require complete route redesign and may shift ADME-relevant parameters in lead optimization.

Comparative Evidence vs. Structural Analogs


Acidity Difference: 5-Bromo vs. Unsubstituted Triazole

The 5-bromo substituent markedly increases acidity at the triazole N–H position relative to the unsubstituted analog, as reflected in predicted pKa values. Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate exhibits a predicted pKa of 5.62±0.40 [1]. In contrast, the unsubstituted ethyl 1H-[1,2,4]triazole-3-carboxylate shows a predicted pKa of 7.96±0.20 . This ~2.3 log unit increase in acidity influences hydrogen-bonding capacity, tautomeric equilibrium, and ionization state at physiological pH, thereby modulating molecular recognition in biological targets and altering reactivity in base-mediated transformations.

Acidity Difference
Cross-study comparable
Target pKa = 5.62 ± 0.40 vs. unsubstituted pKa = 7.96 ± 0.20 (ΔpKa ≈ −2.34)
Reported acidity increase may influence ionization state at physiological pH and N-alkylation regioselectivity.
Computational prediction; experimental verification recommended for target-binding studies.
Medicinal Chemistry Physicochemical Profiling Heterocyclic Scaffold Optimization

Lipophilicity: Methyl vs. Ethyl Ester

The methyl ester variant provides quantifiably distinct lipophilicity relative to its ethyl ester homolog. Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate has a reported logP value of 1.06 [1]. The ethyl ester analog (CAS 774608-89-8) possesses an additional methylene unit, which is expected to increase logP by approximately 0.5 units based on established additive fragment contributions for aliphatic carbon extension. This difference in calculated logP translates to an approximately threefold difference in octanol-water partition coefficient, affecting aqueous solubility, membrane permeability, and chromatographic retention behavior in both analytical and preparative settings.

Lipophilicity
Class-level inference
Methyl ester logP = 1.06; ethyl ester logP ~1.56 (ΔlogP ≈ +0.5)
Supports lipophilicity-driven selection; lower logP may improve aqueous solubility relative to ethyl homolog.
Ethyl ester logP inferred from fragment contribution; experimental confirmation for comparator pending.
ADME Profiling LogP Optimization Drug Design

Molecular Weight & Density: Brominated vs. Unsubstituted

Bromine substitution at the 5-position confers substantial mass and density increases relative to the unsubstituted scaffold. Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate has a molecular weight of 206.00 g/mol and predicted density of 1.902±0.06 g/cm³ [1]. The unsubstituted methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) has a molecular weight of 127.10 g/mol and density of approximately 1.32 g/cm³ [2]. This represents a 62% increase in molecular weight and a 44% increase in density, attributable to the high atomic mass (79.9) and polarizability of bromine.

Mass & Density
Cross-study comparable
Target MW 206.00 g/mol, density 1.902 g/cm³ vs. unsubstituted MW 127.10 g/mol, density ~1.32 g/cm³ (+62% MW, +44% density)
Mass difference enables unambiguous LC-MS differentiation and bromine isotopic pattern tracking.
Predicted density values; experimental measurement may refine solid-state handling assessment.
Physicochemical Characterization Chromatographic Method Development Building Block Selection

Cross-Coupling Enablement via 5-Bromo Substituent

The 5-bromo substituent on methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate enables a suite of palladium-catalyzed cross-coupling reactions that are completely inaccessible to the 5-unsubstituted analog. The C–Br bond at the 5-position serves as an electrophilic handle for Suzuki-Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald-Hartwig (amines) couplings [1]. In contrast, the 5-unsubstituted methyl 1,2,4-triazole-3-carboxylate lacks any leaving group at the 5-position and cannot participate in such transformations without prior C–H activation strategies. A representative protocol for 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates that the 5-bromo derivative serves as a direct precursor to ribavirin analog nucleobases via nucleophilic substitution and subsequent glycosylation [2].

Cross-Coupling Enablement
Class-level inference
C-Br bond enables Suzuki, Sonogashira, Buchwald-Hartwig couplings; unsubstituted analog requires C-H activation.
Supports late-stage diversification strategy; reported as direct precursor to ribavirin analog nucleobases.
Synthetic protocols documented in Current Protocols 2021; representative for 5-substituted triazole carboxylates.
Pd-Catalyzed Cross-Coupling Medicinal Chemistry Synthetic Methodology

Commercial Purity Specifications

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate is commercially supplied with defined purity specifications suitable for research applications. Vendors report minimum purity of 98% (HPLC) and 97% [1], with additional suppliers offering ≥95% grades . The compound is characterized as an off-white to light yellow solid [2] requiring storage at 2–8 °C under inert atmosphere [3]. These specifications provide a reproducible baseline for synthetic and biological studies, ensuring consistent performance across batches.

Purity Specifications
Supporting evidence
≥95% to 98% (HPLC) grades available; off-white to light yellow solid; storage 2–8 °C under inert atmosphere.
Defined purity grades support experimental reproducibility across synthetic and biological studies.
Multiple supplier specifications; verify lot-specific COA for critical applications.
Quality Control Reproducibility Analytical Chemistry

Tautomeric Nomenclature: 4H vs. 1H

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate is formally designated as a 4H-tautomer in its primary IUPAC nomenclature, distinguishing it from the alternative 1H-tautomeric representation (methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate) used for the identical chemical entity . The 5-bromo-3-carboxylate substitution pattern yields identical connectivity regardless of tautomeric designation; however, the 4H- nomenclature explicitly indicates proton placement at N4 of the triazole ring. This tautomeric nuance is relevant for computational modeling of hydrogen-bonding patterns, as the 1H-tautomer is stabilized by intramolecular hydrogen bonding between the ester carbonyl and the adjacent N–H proton . Procurement documentation should account for both nomenclatures to ensure correct compound identification.

Tautomeric Nomenclature
Context-dependent
4H-tautomer (methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate) vs. 1H-tautomer (methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate) designations represent identical chemical entity.
Dual nomenclature may cause procurement ambiguity; verify CAS 704911-47-7 across vendor catalogs.
Tautomeric proton placement (N4 vs. N1) relevant for computational modeling; no chemical difference.
Tautomerism Regiochemistry Nomenclature

Key Research & Industrial Applications


Cross-Coupling for 5-Aryl Triazole Libraries

The 5-bromo substituent serves as an electrophilic handle for Suzuki-Miyaura and Sonogashira couplings, enabling rapid diversification at the 5-position without requiring pre-functionalization of the triazole ring [1]. Researchers constructing focused libraries of 5-arylated triazole-3-carboxylates for medicinal chemistry screening will find this compound strategically advantageous compared to the unsubstituted analog, which cannot directly participate in such transformations. The methyl ester can be subsequently hydrolyzed to the carboxylic acid or converted to the primary carboxamide for further SAR exploration [2].

Ribavirin Analog Nucleobase Precursor

Methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate and its ethyl ester homologs have established utility as synthetic precursors to 5-substituted 1,2,4-triazole nucleobases, which serve as key intermediates in the preparation of ribavirin analogs [1]. The 5-bromo derivative allows introduction of diverse substituents at the 5-position prior to glycosylation, offering a modular route to nucleoside analogs with potential antiviral and anticancer activities. Procurement of this specific brominated building block, rather than the unsubstituted triazole-3-carboxylate, is essential for executing the published protocols for 5-substituted ribavirin analog synthesis [1].

Physicochemical Property Tuning in Lead Optimization

The distinct logP (1.06) and pKa (5.62) of methyl 5-bromo-4H-[1,2,4]triazole-3-carboxylate differentiate it from both unsubstituted and ethyl ester analogs [1][2]. In lead optimization campaigns where modulation of acidity or lipophilicity is required to improve ADME properties, this compound provides a quantitatively defined starting point. The lower logP relative to the ethyl ester homolog (ΔlogP ≈ +0.5) translates to improved aqueous solubility, while the enhanced acidity (ΔpKa ≈ −2.3 vs. unsubstituted analog) influences ionization state at physiological pH—both factors directly impacting membrane permeability, plasma protein binding, and oral bioavailability predictions [1][2].

Mass Spectrometry and Isotopic Tracking

The presence of bromine—existing as a naturally occurring isotopic mixture of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%)—imparts a characteristic isotopic doublet pattern in mass spectrometry that serves as an unambiguous marker for this compound and its derivatives [1]. With molecular weight of 206.00 g/mol (vs. 127.10 for the unsubstituted analog), the compound is readily distinguished from non-brominated triazole carboxylates in complex mixtures [2]. This property is particularly valuable in metabolic stability studies, reaction monitoring, and impurity profiling where definitive identification of bromine-containing species is required.

Application
Selection Property
Validation Focus
5-Aryl triazole library synthesis
5-bromo cross-coupling handle
Suzuki/Sonogashira coupling efficiency and scope
Ribavirin analog nucleobase precursor
5-position electrophilic substitution
Glycosylation compatibility and nucleobase yield
Physicochemical property tuning
Reported logP 1.06 and pKa 5.62
Solubility, permeability, and ionization-state review
Mass spectrometry tracking
Bromine isotopic doublet (⁷⁹Br/⁸¹Br)
Isotopic pattern confirmation and impurity profiling

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